Biotin-PEG12-COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

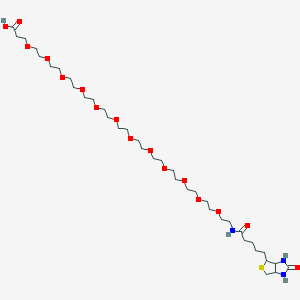

Biotin-PEG12-COOH is a linear heterobifunctional PEG reagent with biotins and carboxyl groups at both ends of the molecular chain . It is used to label amines and maximize solubility of antibodies and other proteins . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility .

Synthesis Analysis

This compound is synthesized by covalently bonding PEG to biotin . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Molecular Structure Analysis

The molecular structure of this compound includes a biotin molecule, a PEG molecule with 12 repeating units, and a carboxyl group . The molecular weight is 844.04 g/mol .Chemical Reactions Analysis

This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms a stable amide bond .Physical and Chemical Properties Analysis

This compound is a very long (56.0Å), pegylated, water-soluble, NHS-ester biotinylation reagent . It is soluble in most organic solvents and water .Scientific Research Applications

Single Molecule Recognition Force Microscopy

Biotin-PEG12-COOH has been used in atomic force microscopy (AFM) sensors for detecting receptor–ligand interactions at the single molecule level. It's particularly useful for studies involving avidin–biotin interactions, providing insights into specific binding mechanisms (Riener et al., 2003).

Biosensing Applications

This compound has applications in biosensing, as seen in the development of ionic liquid self-assembled monolayers (SAM) for binding streptavidin. It's used in surface plasmon resonance (SPR) for detecting proteins like streptavidin and for immobilizing antibodies for biosensor development (Ratel et al., 2013).

Quantum Dots and Biological Functionalities

In the enhancement of quantum dots (QDs), this compound is used to promote water-solubility and biocompatibility. These QDs show potential for various biological applications, including cellular imaging and surface binding assays (Susumu et al., 2007).

Polymer-Based Biomolecule Conjugation

This compound is also crucial in the synthesis of biotinylated polymers for multifunctional scaffolds. These polymers are significant in the development of advanced materials for bioaffinity interactions and enzyme immobilization (Alconcel et al., 2013).

Nanoparticle Probes for Biomarker Detection

It is used in creating biotin-PEG gold nanoparticle probes for the simultaneous detection of multiple biomarkers, including nucleic acids and proteins. This has implications for clinical diagnostics and disease management (Scott et al., 2017).

Microfluidic Bioassays

In microfluidic bioassays, this compound coated microparticles are used to reduce nonspecific interactions, enhancing the performance of microfluidic devices (Kučerová et al., 2014).

Degradable Polymers for Biomimetic Surfaces

This compound is utilized in synthesizing degradable polymers like Poly(lactic acid)-poly(ethylene glycol)-biotin, which are significant for creating biomimetic surfaces and studying biomolecular interactions (Salem et al., 2001).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUKWXFLKZKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69N3O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2792861.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2792863.png)

![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2792872.png)

![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)